molecular formula C12H21NO4 B063420 Ethyl 1-Boc-3-pyrrolidinecarboxylate CAS No. 170844-49-2

Ethyl 1-Boc-3-pyrrolidinecarboxylate

Cat. No.: B063420
CAS No.: 170844-49-2
M. Wt: 243.3 g/mol
InChI Key: PKDQVUYUWUHNMG-UHFFFAOYSA-N
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Description

Ethyl 1-Boc-3-pyrrolidinecarboxylate is a chemical compound with the molecular formula C12H21NO4. It is commonly used in organic synthesis as a protecting group or intermediate. This compound is characterized by its ethyl, tert-butyl, and pyrrolidine functional groups. It appears as a colorless liquid and is relatively stable at room temperature .

Preparation Methods

The preparation of Ethyl 1-Boc-3-pyrrolidinecarboxylate typically involves organic synthesis reactions. A common method is to react pyrrolidine-3-carboxylic acid with ethanol alkyd and use p-methylbenzyloxycarbonyl (BOC) for the protection reaction . The reaction conditions usually include:

    Reagents: Pyrrolidine-3-carboxylic acid, ethanol alkyd, p-methylbenzyloxycarbonyl (BOC)

    Conditions: The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Ethyl 1-Boc-3-pyrrolidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 1-Boc-3-pyrrolidinecarboxylate has various scientific research applications, including:

    Chemistry: Used as a protecting group in the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 1-Boc-3-pyrrolidinecarboxylate involves its role as a protecting group. It provides stability and selectivity during chemical reactions by temporarily masking reactive functional groups. This allows for the selective modification of other parts of the molecule without unwanted side reactions .

Comparison with Similar Compounds

Ethyl 1-Boc-3-pyrrolidinecarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.

Biological Activity

Ethyl 1-Boc-3-pyrrolidinecarboxylate, also known as Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate, is a chiral compound that plays a significant role in organic synthesis and medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group, contribute to its biological activity and utility in various research applications.

Structural Characteristics

  • Molecular Formula : C₁₂H₂₁NO₄
  • Functional Groups :
    • Pyrrolidine ring
    • Boc protecting group
    • Ester group

The chirality of this compound is essential for its applications in drug development, as different enantiomers can exhibit distinct biological activities.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of biologically active compounds. While esters are generally not known for specific biological targets, the hydrolysis products of this compound can exhibit various pharmacological effects due to their structural properties.

Key Biological Functions

  • Intermediate in Drug Synthesis :
    • Used in the preparation of peptides and proteins containing L-proline, which are crucial in various biological processes.
    • Facilitates the construction of complex peptide sequences essential for therapeutic agents.
  • Chiral Building Block :
    • Serves as a chiral starting material for synthesizing enantiomerically pure compounds, which are vital in pharmacology.
  • Pharmacological Potential :
    • The resulting pyrrolidine derivatives from hydrolysis may possess significant pharmacological activities, making them targets for further research.

The mechanism of action involves the interaction of this compound with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways leading to observed effects. The exact molecular targets depend on the subsequent derivatives formed from this compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
Ethyl Pyrrolidine-2-carboxylateEsterDifferent ester position affects reactivity
Methyl (R)-Pyrrolidine-3-carboxylateEsterMethyl group alters physical properties
Pyrrolidine-3-carboxylic acidCarboxylic acidNon-esterified form with distinct solubility

This comparison highlights how the specific structural characteristics of this compound influence its reactivity and applications in organic synthesis.

Case Studies and Research Findings

Recent studies have demonstrated the versatility of this compound in various applications:

  • Synthesis of Therapeutic Agents :
    • Researchers have utilized this compound in synthesizing potential therapeutic agents targeting neurological disorders. Its ability to serve as an intermediate allows for the efficient construction of complex drug molecules.
  • Enantioselective Reactions :
    • The compound has been involved in enantioselective Michael reactions, which are crucial for creating compounds with specific stereochemical configurations necessary for biological activity .
  • Hydrolysis Studies :
    • Studies indicate that hydrolysis of this compound leads to biologically active pyrrolidine derivatives, suggesting potential avenues for pharmaceutical development.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDQVUYUWUHNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400631
Record name Ethyl 1-Boc-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170844-49-2
Record name 1-(1,1-Dimethylethyl) 3-ethyl 1,3-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170844-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-Boc-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (28) (1.0 g, 0.0046 mol) and triethylamine (0.78 mL, 0.0056 mol) were dissolved in 20 mL tetrahydrofuran and cooled over ice water. Ethyl chloroformate (0.48 mL, 0.0051 mol) was added dropwise at 0-5° C. and the reaction was stirred for 30 minutes. A catalytic amount of dimethylaminopyridine was added followed by 5 mL ethanol and the mixture was warmed to room temperature and stirred for 1 hour. The mixture was concentrated and partitioned between water (50 mL) and ethyl acetate (1×100 mL). The aqueous layer was extracted with an additional 50 mL ethyl acetate. The combined organics were washed with 1×50 mL water, 1×25 mL saturated sodium chloride, and dried over Na2SO4. The dried organics were evaporated to an oil. The residue was chromatographed with 10 g silica gel, 20% ethyl acetate/hexanes, to obtain 0.92 g of clear colorless oil. MS (ESI) m/z 282 [M+K]+. NMR (CDCl3) δ 1.25-1.31 (t, 3H), 1.49 (s, 9H), 1.57 (s, 2H), 3.01-3.07 (m, 1H), 3.30-3.36 (m, 1H), 3.47-3.65 (m, 3H), 4.13-4.20 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.48 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

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